Ethanedioyl dibromide

Catalog No.
S1521476
CAS No.
15219-34-8
M.F
C2Br2O2
M. Wt
215.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedioyl dibromide

CAS Number

15219-34-8

Product Name

Ethanedioyl dibromide

IUPAC Name

oxalyl dibromide

Molecular Formula

C2Br2O2

Molecular Weight

215.83 g/mol

InChI

InChI=1S/C2Br2O2/c3-1(5)2(4)6

InChI Key

JAZLVNXWYDFQFE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Br)Br

Synonyms

Ethanedioyl Bromide; NSC 96957; Oxalyl Dibromide

Canonical SMILES

C(=O)(C(=O)Br)Br

Organic Synthesis

Ethanedioyl dibromide is a versatile reagent in organic synthesis, particularly for:

  • Conversion of carboxylic acids to their corresponding acid chlorides: This reaction plays a crucial role in numerous synthetic pathways, enabling further transformations like amidation, esterification, and peptide coupling .
  • Bromination of various organic functional groups: It can introduce a bromine atom to alkenes, alkynes, and aromatic compounds, allowing for targeted modification of their properties .

Polymer Chemistry

In polymer chemistry, ethanedioyl dibromide is utilized for:

  • End-group functionalization of polymers: By introducing a bromine end group, it allows for further attachment of various functionalities, influencing the polymer's properties and applications .
  • Synthesis of specific polymers: It can participate in the synthesis of certain polymers like poly(arylene ether sulfones) by promoting chain extension reactions .

Other Applications

Besides organic and polymer chemistry, ethanedioyl dibromide finds use in:

  • Material science: It can be employed for surface modification of materials to introduce reactive sites for further functionalization .
  • Bioconjugation: In some instances, it is used for attaching biomolecules like antibodies or peptides to various carriers for specific research applications .

Ethanedioyl dibromide, also known as oxalyl bromide, is a chemical compound with the molecular formula C₂Br₂O₂ and a molecular weight of 215.83 g/mol. It appears as a clear yellow to yellow-green liquid with a boiling point of approximately 103-105 °C and a melting point of -19.5 °C . The compound is characterized by its two bromine atoms attached to the ethanedioyl group, which is derived from oxalic acid. Its structure can be represented as BrCOCOBr, indicating that it features two carbonyl groups flanked by bromine atoms .

Ethanedioyl dibromide is known for its reactivity, particularly in halogenation and acylation reactions. It can undergo hydrolysis to form oxalic acid and hydrobromic acid when reacted with water:

C2Br2O2+2H2OC2H2O4+2HBr\text{C}_2\text{Br}_2\text{O}_2+2\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_2\text{O}_4+2\text{HBr}

Additionally, it can react with alcohols to produce esters and with amines to yield amides. Its ability to act as a reagent in the synthesis of various organic compounds makes it valuable in synthetic chemistry .

Ethanedioyl dibromide can be synthesized through several methods:

  • Direct Bromination: Oxalic acid can be treated with phosphorus tribromide or bromine in the presence of a solvent like carbon disulfide.

    C2H2O4+Br2C2Br2O2+2HBr\text{C}_2\text{H}_2\text{O}_4+\text{Br}_2\rightarrow \text{C}_2\text{Br}_2\text{O}_2+2\text{HBr}
  • Bromination of Oxalyl Chloride: Oxalyl chloride can be treated with potassium bromide or sodium bromide to yield ethanedioyl dibromide.
  • From Acetic Anhydride: Reacting acetic anhydride with phosphorus pentabromide can also yield ethanedioyl dibromide .

Ethanedioyl dibromide shares similarities with several other halogenated compounds, particularly those derived from oxalic acid or related structures. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethanedioyl dibromideC₂Br₂O₂Two bromine atoms; reactive acyl halide
Oxalyl chlorideC₂Cl₂O₂Chlorine instead of bromine; less reactive
Ethylene glycolC₂H₆O₂Non-halogenated; used as antifreeze
Acetyl bromideC₂H₃BrOOne bromine; used in acylation reactions

Ethanedioyl dibromide's unique feature lies in its dual bromination, which enhances its reactivity compared to other similar compounds, allowing for diverse synthetic applications .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15219-34-8

Wikipedia

Ethanedioyl dibromide

General Manufacturing Information

Ethanedioyl dibromide: ACTIVE

Dates

Modify: 2023-08-15

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